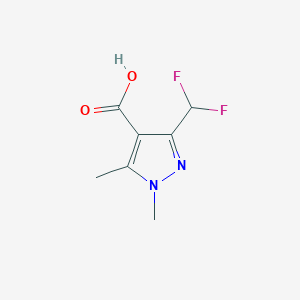

1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

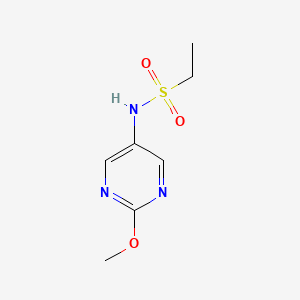

The compound of interest, 1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, is a derivative of pyrazole-4-carboxylic acid, which is a core structure for various chemical compounds with potential biological activities. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, and the presence of the difluoromethyl group can significantly influence the chemical and physical properties of the molecule .

Synthesis Analysis

The synthesis of related pyrazole carboxylic acids typically involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid was prepared starting from propargyl alcohol through oxidation, esterification, addition, methylation, and hydrolysis, achieving an overall yield of 52% and a purity of 98% as determined by HPLC . Another example is the synthesis of 1H-pyrazole-4-carboxylic acid from ethyl cyanoacetate and triethyl orthoformate, which involved Claisen condensation, cyclization, deamination, and hydrolysis, with an improved yield of 97.1% .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, FT-IR, and X-ray crystallography. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized by 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, with the experimental data supported by density functional theory (DFT) calculations . Similarly, the crystal and molecular structures of dimethyl-4,5-dialkyl-1H-pyrazole-1,3-dicarboxylates were elucidated using single-crystal X-ray diffraction, revealing insights into the rearrangement processes of these compounds .

Chemical Reactions Analysis

Pyrazole carboxylic acids can undergo various chemical reactions, including functionalization and cycloaddition. For instance, 1H-pyrazole-3-carboxylic acid was converted into the corresponding carboxamide via reaction with 2,3-diaminopyridine, and different products were obtained depending on the reaction conditions . Additionally, pyrazole carboxylic acids can participate in [3+2] cycloaddition reactions to form pyrazolidine derivatives, as demonstrated by the synthesis of 1,2-dimethyl-3,5-diarylpyrazolidine-4-carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxylic acids are influenced by their molecular structure. For example, the presence of substituents such as difluoromethyl groups can affect the acidity, reactivity, and biological activity of these compounds. The antifungal activity of a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides was evaluated, with some compounds showing higher activity than the commercial fungicide boscalid . The solid-state properties, including polymorphism and proton transfer, of unsubstituted pyrazole-4-carboxylic acids were also investigated using crystallography and solid-state NMR9.

科学的研究の応用

Structural and Spectral Investigations

Studies on pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, reveal insights into their structural and spectral properties. These compounds undergo detailed characterization through techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, highlighting the importance of understanding the molecular structure for potential applications in designing more effective compounds (Viveka et al., 2016).

Reactivity and Fluorination Methods

Research on the decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole derivatives, showcases methods to introduce fluorine atoms into the molecule. This process is crucial for creating compounds with enhanced properties for pharmaceutical and material science applications (Yuan et al., 2017).

Coordination Chemistry and Complex Formation

The study of metal complexes with pyrazole derivatives, such as the synthesis and crystal structure analysis of Cu(II) and Co(II) complexes with 1,3-dimethyl-pyrazole-5-carboxylic acid ligand, expands our understanding of the coordination chemistry of pyrazoles. These findings are instrumental in the development of metal-organic frameworks, catalysts, and other coordination compounds (Jacimovic et al., 2015).

Hydrogen Bonding and Proton Transfer

Investigations into hydrogen bonding and proton transfer in complexes formed by pyrazoles with other molecules offer insights into the intermolecular interactions that govern the stability and reactivity of these compounds. Such studies are fundamental for designing drugs and materials with specific interaction properties (Castaneda et al., 2003).

Fluorescent Properties and Material Applications

Research on the synthesis and fluorescent property evaluation of pyrazoline derivatives indicates the potential use of pyrazole compounds in developing fluorescent materials for sensors, imaging, and electronic devices (Hasan et al., 2011).

作用機序

Target of Action

Similar compounds have been shown to interact with proteins such as ampicillin-ctx-m-15

Mode of Action

It has been suggested that similar compounds may interact with their targets through hydrogen bonding and π-ring interactions . The compound’s interaction with its targets could lead to changes in the target’s function, potentially influencing biological processes.

Result of Action

Similar compounds have been found to have various biological effects, such as anti-inflammatory and anticancer activity

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Pyrazoles and their derivatives can have varying levels of toxicity based on their specific structures . The specific safety and hazard information for “1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid” is not available in the sources I found.

特性

IUPAC Name |

3-(difluoromethyl)-1,5-dimethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-3-4(7(12)13)5(6(8)9)10-11(3)2/h6H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPXAEUIPJRMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2529963.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2529965.png)

![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2529967.png)

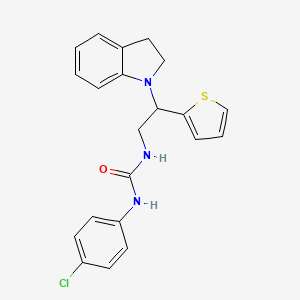

![N-[2-(2,3-dihydroindol-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2529972.png)

![N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2529975.png)

![N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2529981.png)

![2-(4-chlorophenyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2529982.png)

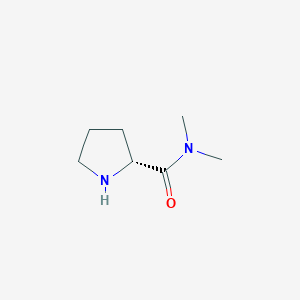

![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/no-structure.png)

![(3,4-dichlorophenyl)-N-{[1-(2,4-dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]a mino}carboxamide](/img/structure/B2529986.png)